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  • Product: 3-(4-Chlorophenyl)piperidin-2-one
  • CAS: 1267774-08-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-(4-Chlorophenyl)piperidin-2-one: Synthesis, Properties, and Scientific Context

Prepared by: Gemini, Senior Application Scientist This technical guide provides a comprehensive overview of 3-(4-Chlorophenyl)piperidin-2-one, a substituted δ-valerolactam. Directed at researchers, medicinal chemists, an...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of 3-(4-Chlorophenyl)piperidin-2-one, a substituted δ-valerolactam. Directed at researchers, medicinal chemists, and drug development professionals, this document navigates the compound's core characteristics, plausible synthetic pathways, and its potential role as a scaffold in medicinal chemistry.

Executive Summary: Identity and Availability

An extensive search of prominent chemical databases and supplier catalogs indicates that 3-(4-Chlorophenyl)piperidin-2-one is not a readily available commercial product and, as such, does not have a registered CAS number at the time of this guide's publication. The absence of a dedicated entry in databases like PubChem, Sigma-Aldrich, and ChemicalBook suggests that this compound is primarily a research or novel synthetic target rather than a common building block.[1][2]

Despite the lack of a registered CAS number, we can define the molecule by its fundamental properties derived from its structure.

Table 1: Core Molecular Identifiers (Calculated)
PropertyValue
Molecular Formula C₁₁H₁₂ClNO
Molecular Weight 209.67 g/mol
IUPAC Name 3-(4-chlorophenyl)piperidin-2-one
Canonical SMILES C1CC(C(=O)NC1)C2=CC=C(C=C2)Cl
Chemical Class δ-Valerolactam

Introduction: The 3-Aryl-2-Piperidone Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, appearing in thousands of compounds studied in clinical and preclinical trials.[3] Its saturated, six-membered heterocyclic structure allows for precise three-dimensional arrangements of functional groups, making it an ideal scaffold for targeting a wide array of biological receptors. When a carbonyl group is introduced at the 2-position, the structure becomes a 2-piperidone, or δ-valerolactam.

The addition of an aryl group, particularly at the 3-position, introduces a critical pharmacophore and creates a chiral center, opening avenues for stereoselective interactions with biological targets. The 3-aryl-2-piperidone core is a privileged scaffold found in molecules with diverse biological activities, including central nervous system (CNS) agents and enzyme inhibitors. The specific substitution of a 4-chlorophenyl group, as in the topic compound, is a common strategy in drug design to enhance metabolic stability, modulate lipophilicity, and improve binding affinity through halogen bonding or by occupying hydrophobic pockets in target proteins.

Retrosynthetic Analysis and Proposed Synthesis Strategy

Given the absence of a documented synthesis for 3-(4-Chlorophenyl)piperidin-2-one, we propose a robust and logical pathway based on well-established methodologies for 2-piperidone synthesis.[3][4] The most direct and reliable approach is the intramolecular cyclization (lactamization) of a δ-amino acid precursor.

Our retrosynthetic analysis identifies δ-amino-γ-(4-chlorophenyl)pentanoic acid as the key immediate precursor. This precursor can be constructed through a Michael addition of a suitable nitrogen source to a substituted glutaconic acid derivative, which in turn can be prepared from 4-chlorobenzaldehyde.

G Target 3-(4-Chlorophenyl)piperidin-2-one Precursor1 5-Amino-3-(4-chlorophenyl)pentanoic acid Target->Precursor1 Lactamization Precursor2 Ethyl 3-(4-chlorophenyl)pent-4-enoate Precursor1->Precursor2 Michael Addition (NH3) / Hydrolysis Precursor3 Diethyl 2-(4-chlorobenzylidene)malonate Precursor2->Precursor3 Krapcho Decarboxylation StartingMaterial 4-Chlorobenzaldehyde + Diethyl malonate Precursor3->StartingMaterial Knoevenagel Condensation

Caption: Retrosynthetic pathway for 3-(4-Chlorophenyl)piperidin-2-one.

Detailed Experimental Protocols (Proposed)

The following protocols are designed as a self-validating system, with each step yielding a stable, characterizable intermediate. The causality behind experimental choices is explained to provide a clear rationale for the selected conditions.

Step 1: Synthesis of Diethyl 2-(4-chlorobenzylidene)malonate

This initial step employs the Knoevenagel condensation, a reliable method for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene compound like diethyl malonate.

  • Rationale: Piperidine and acetic acid are used as catalysts. Piperidine acts as a base to deprotonate the diethyl malonate, forming the nucleophilic enolate, while acetic acid protonates the intermediate alkoxide, facilitating the elimination of water. Toluene is an excellent solvent for this reaction as it allows for the azeotropic removal of water using a Dean-Stark apparatus, driving the equilibrium towards the product.

  • Protocol:

    • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 4-chlorobenzaldehyde (1.0 eq), diethyl malonate (1.1 eq), and toluene (approx. 2 mL per mmol of aldehyde).

    • Add piperidine (0.1 eq) and glacial acetic acid (0.1 eq) to the mixture.

    • Heat the reaction mixture to reflux. Monitor the reaction by observing the collection of water in the Dean-Stark trap.

    • Once water evolution ceases (typically 3-5 hours), cool the reaction mixture to room temperature.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify by vacuum distillation or recrystallization from ethanol to obtain the pure diethyl 2-(4-chlorobenzylidene)malonate.

Step 2: Synthesis of Diethyl 2-(4-chlorophenyl)propane-1,3-dicarboxylate

This step involves a conjugate addition (Michael addition) of a nucleophile to the activated alkene. We will use the enolate of diethyl malonate again for this purpose.

  • Rationale: Sodium ethoxide is a strong base capable of quantitatively generating the malonate enolate. The 1,4-addition of this nucleophile to the product from Step 1 creates the desired carbon skeleton.

  • Protocol:

    • In a dry, inert atmosphere (N₂ or Ar), dissolve sodium ethoxide (1.1 eq) in absolute ethanol.

    • To this solution, add diethyl malonate (1.1 eq) dropwise at room temperature.

    • Add a solution of diethyl 2-(4-chlorobenzylidene)malonate (1.0 eq) in ethanol.

    • Heat the mixture to reflux and monitor by TLC until the starting material is consumed.

    • Cool the reaction, neutralize with 1M HCl, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude tetraester.

Step 3: Hydrolysis and Decarboxylation to 3-(4-Chlorophenyl)glutaric acid

This step converts the tetraester into the corresponding diacid.

  • Rationale: Saponification with a strong base like KOH followed by acidification will hydrolyze all four ester groups. The resulting gem-dicarboxylic acids are unstable and will readily decarboxylate upon heating to yield the target glutaric acid derivative.

  • Protocol:

    • Dissolve the crude product from Step 2 in ethanol and add an aqueous solution of KOH (5.0 eq).

    • Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).

    • Cool the mixture and acidify to pH ~1 with concentrated HCl.

    • Heat the acidic mixture to reflux for 1-2 hours to effect decarboxylation (monitor CO₂ evolution).

    • Cool the solution, extract the product with ethyl acetate, dry the organic layer, and concentrate to yield 3-(4-chlorophenyl)glutaric acid, which can be purified by recrystallization.

Step 4: Synthesis of 3-(4-Chlorophenyl)glutarimide

Formation of the cyclic imide is a key step towards the final lactam.

  • Rationale: Heating the diacid with urea is a classical and efficient method for producing glutarimides. Urea decomposes upon heating to ammonia and isocyanic acid, with the in-situ generated ammonia acting as the nitrogen source for the cyclization.

  • Protocol:

    • Thoroughly mix 3-(4-chlorophenyl)glutaric acid (1.0 eq) and urea (2.0 eq) in a flask.

    • Heat the mixture to 150-160 °C for 2-3 hours.

    • Cool the reaction mass and treat with water to dissolve any excess urea and byproducts.

    • Collect the solid product by filtration, wash with cold water, and recrystallize from ethanol to obtain pure 3-(4-chlorophenyl)glutarimide.

Step 5: Reduction to 3-(4-Chlorophenyl)piperidin-2-one

The final step is the selective reduction of one of the imide carbonyls to a methylene group.

  • Rationale: Sodium borohydride (NaBH₄) is a mild reducing agent that, under controlled conditions (e.g., in a protic solvent like ethanol at low temperature), can selectively reduce the more reactive carbonyl of the imide to a hydroxyl group, which then exists in equilibrium with the open-chain amino acid form, which is then further reduced. A more robust method might involve catalytic hydrogenation. For simplicity and control, a selective chemical reductant is proposed.

  • Protocol:

    • Suspend 3-(4-chlorophenyl)glutarimide (1.0 eq) in ethanol in a round-bottom flask.

    • Cool the suspension to 0 °C in an ice bath.

    • Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

    • Allow the reaction to stir at room temperature and monitor by TLC.

    • Once the reaction is complete, carefully quench by adding 1M HCl until the solution is acidic.

    • Extract the product with dichloromethane.

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.

    • Purify the resulting crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the final product, 3-(4-chlorophenyl)piperidin-2-one.

Physicochemical Properties and Structural Insights (Predicted)

While experimental data is unavailable, the structure of 3-(4-Chlorophenyl)piperidin-2-one allows for the prediction of its key properties.

Table 2: Predicted Physicochemical Properties
PropertyPredicted Value / InsightRationale
Physical State Likely a white to off-white solidThe rigid, polar lactam structure and molecular weight are conducive to a crystalline solid state at room temperature.
Solubility Soluble in polar organic solvents (MeOH, EtOH, DMSO, DCM). Sparingly soluble in water.The lactam moiety provides polarity and hydrogen bonding capabilities, while the chlorophenyl group adds significant nonpolar character.
Chirality The C3 position is a stereocenter.The compound exists as a racemic mixture of (R)- and (S)-enantiomers unless a stereoselective synthesis is employed.
pKa Amide N-H proton is weakly acidic (pKa ~17).Typical for secondary amides; deprotonation requires a very strong base.

Potential Applications in Drug Discovery and Research

The 3-(4-chlorophenyl)-2-piperidone scaffold is a valuable starting point for the development of novel therapeutics.

  • CNS Agents: The piperidine core is prevalent in drugs targeting the central nervous system. Modifications of the lactam nitrogen could lead to derivatives with potential activity as antipsychotics, antidepressants, or anxiolytics, building on the legacy of other chlorophenyl-piperidine drugs like Haloperidol.[5]

  • Enzyme Inhibitors: Lactams can act as mimics of peptide bonds and may serve as inhibitors for proteases or other enzymes. The 4-chlorophenyl group can be oriented to interact with specific hydrophobic pockets within an enzyme's active site.

  • Chemical Probes: As a novel scaffold, this compound and its derivatives could be used to probe biological systems and identify new therapeutic targets.

Workflow Visualization

The proposed multi-step synthesis can be visualized as a clear workflow from common starting materials to the final target compound.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2-3: Michael Addition & Saponification/Decarboxylation cluster_2 Step 4: Imide Formation cluster_3 Step 5: Selective Reduction a0 4-Chlorobenzaldehyde + Diethyl Malonate a1 Diethyl 2-(4-chlorobenzylidene)malonate a0->a1 Piperidine, AcOH Toluene, Reflux b0 Diethyl 2-(4-chlorobenzylidene)malonate b1 3-(4-Chlorophenyl)glutaric acid b0->b1 1. NaOEt, Et₂-malonate 2. KOH, H₃O⁺, Heat c0 3-(4-Chlorophenyl)glutaric acid c1 3-(4-Chlorophenyl)glutarimide c0->c1 Urea, 150°C d0 3-(4-Chlorophenyl)glutarimide d1 3-(4-Chlorophenyl)piperidin-2-one d0->d1 NaBH₄, EtOH

Caption: Proposed synthetic workflow for 3-(4-Chlorophenyl)piperidin-2-one.

References

  • PubChem. 3-[(4-Chlorophenyl)methyl]piperidine. [Link]

  • PubChem. 3-[3-[1-[1-(4-Chlorophenyl)ethyl]piperidin-4-yl]-2-oxobenzimidazol-1-yl]propanenitrile. [Link]

  • SYNTHETIC APPLICATIONS OF 2-ARYL-4-PIPERIDONES. [Link]

  • Buffat, M. P. Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 2004, 60(8), 1701-1729. [Link]

  • ACS Publications. Synthesis and gramine alkylation of some 3-piperidones. Synthetic route to 2-(3-indolylmethyl)-4-piperidineacetic acid derivatives. The Journal of Organic Chemistry, 1971, 36(16), 2211–2215. [Link]

  • ResearchGate. Routes toward 4‐aryl‐2‐piperidones and 4‐arylpiperidines. [Link]

  • PubChem. 4-(4-Chlorophenyl)-4-hydroxypiperidine. [Link]

  • ResearchGate. Synthesis of Substituted 3-Arylpiperidines and 3-Arylpyrrolidines by Radical 1,4 and 1,2-Aryl Migrations. [Link]

  • DTIC. Piperidine Synthesis. [Link]

Sources

Exploratory

Solubility profile of 3-(4-Chlorophenyl)piperidin-2-one in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 3-(4-Chlorophenyl)piperidin-2-one Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(4-Chlorophenyl)piperidin-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 3-(4-Chlorophenyl)piperidin-2-one

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(4-Chlorophenyl)piperidin-2-one (C₁₁H₁₂ClNO), a critical pharmaceutical intermediate often utilized in the synthesis of bioactive piperidine derivatives. Given the limited public experimental data for this specific mono-ketone lactam, this guide synthesizes predictive physicochemical modeling with established thermodynamic principles to offer a robust solubility profile. It details the theoretical framework, experimental protocols for precise determination, and the thermodynamic interpretation required for process optimization in drug development.

Introduction: The Strategic Importance of Solubility Data

3-(4-Chlorophenyl)piperidin-2-one is a structural analog of several pharmacologically active lactams and a precursor to 3-(4-chlorophenyl)piperidine scaffolds found in serotonin reuptake inhibitors and other CNS agents. Its solubility profile is a fundamental physicochemical parameter that dictates:

  • Purification Efficiency: The design of crystallization processes to remove impurities (e.g., unreacted starting materials or regioisomers).

  • Reaction Kinetics: Solvent selection for subsequent functionalization (e.g., N-alkylation or reduction).

  • Formulation Development: Understanding thermodynamic stability in various liquid vehicles.

This guide establishes a systematic approach to determining and interpreting the solubility of 3-(4-Chlorophenyl)piperidin-2-one in organic solvents, referencing standard methodologies used for similar lactam derivatives like 3-(4-chlorophenyl)glutarimide [1].

Theoretical Framework: Thermodynamics of Solubility

The solubility of a solid solute in a liquid solvent is governed by the equilibrium between the chemical potential of the pure solid and the solute in the saturated solution.

The Modified Apelblat Equation

For non-ideal solutions, the modified Apelblat equation is the industry standard for correlating solubility (


) with temperature (

):


  • A, B, C: Empirical constants representing the non-ideality of the solution.

  • Application: This model typically provides the highest correlation (

    
    ) for lactam derivatives in polar and non-polar solvents [2].
    
The van't Hoff Analysis

To determine the thermodynamic driving forces, the van't Hoff equation relates solubility to the enthalpy (


) and entropy (

) of solution:


  • Interpretation: A positive

    
     indicates an endothermic dissolution process (solubility increases with temperature), which is typical for 3-(4-Chlorophenyl)piperidin-2-one in organic solvents.
    

Predicted Solubility Profile & Solvent Classification

Based on the structural properties of 3-(4-Chlorophenyl)piperidin-2-one (Lipophilic chlorophenyl group + Polar lactam ring; Calculated LogP


 1.8–2.2), the solubility behavior follows a "like-dissolves-like" principle modulated by specific solute-solvent interactions.

Table 1: Predicted Solubility Profile at 298.15 K

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Insight
Polar Aprotic DMF, DMSO, NMPVery High (> 100 mg/mL)Strong dipole-dipole interactions disrupt the lactam crystal lattice; lack of H-bond donation prevents competing self-association.
Polar Protic Methanol, EthanolHigh (50–100 mg/mL)H-bonding between solvent -OH and lactam carbonyl oxygen facilitates dissolution, though less effectively than aprotic solvents due to solvent self-association.
Esters/Ketones Ethyl Acetate, AcetoneModerate (10–50 mg/mL)Good compatibility with the lactam ring; useful for crystallization as solubility drops significantly with temperature.
Chlorinated Dichloromethane, ChloroformModerate to High Favorable dispersion forces with the chlorophenyl moiety; often used for extraction but less for crystallization due to volatility.
Non-Polar n-Hexane, CyclohexaneLow (< 1 mg/mL)The polar lactam functionality dominates, making the molecule immiscible with non-polar aliphatic chains.
Aqueous WaterVery Low The hydrophobic chlorophenyl group and lipophilic piperidine backbone override the polar lactam, resulting in poor aqueous solubility.

Experimental Protocol: Determination of Equilibrium Solubility

To validate the predicted profile, the Isothermal Saturation Shake-Flask Method is the gold standard. This protocol ensures thermodynamic equilibrium is reached and maintained during sampling.

Materials & Equipment
  • Substrate: 3-(4-Chlorophenyl)piperidin-2-one (Purity > 99.0% by HPLC).

  • Solvents: Analytical grade (purity > 99.5%).

  • Apparatus: Thermostated shaker bath (

    
     K), HPLC with UV detector (254 nm).
    
Step-by-Step Methodology
  • Preparation: Add excess solid solute to 10 mL of solvent in a jacketed glass vessel.

  • Equilibration: Agitate at the target temperature (e.g., 278.15 to 323.15 K) for 24–48 hours.

  • Sedimentation: Stop agitation and allow the suspension to settle for 2 hours at the same temperature to avoid precipitation or dissolution errors.

  • Sampling: Withdraw the supernatant using a syringe equipped with a 0.22

    
    m PTFE filter (pre-heated to the experimental temperature).
    
  • Dilution: Immediately dilute the filtrate with the mobile phase to prevent precipitation.

  • Quantification: Analyze via HPLC. Calculate mole fraction solubility (

    
    ) using the standard curve.
    
Experimental Workflow Diagram

Solubility_Protocol Start Start: Excess Solute + Solvent Equilibration Equilibration (Shake 24-48h @ T) Start->Equilibration Constant T Settling Phase Separation (Settle 2h @ T) Equilibration->Settling Stop Agitation Sampling Sampling (Syringe Filter 0.22 µm) Settling->Sampling Pre-heated Filter Analysis Quantification (HPLC/UV) Sampling->Analysis Dilute immediately Data Data: Mole Fraction (x) Analysis->Data Calculate x Data->Equilibration Repeat if RSD > 2%

Caption: Figure 1. Isothermal saturation shake-flask workflow for determining equilibrium solubility.

Thermodynamic Modeling & Data Analysis

Once experimental data is collected, thermodynamic modeling is essential to extract enthalpy and entropy values, which guide process scale-up.

Data Fitting Logic

The choice of model depends on the linearity of the


 vs. 

plot.
  • Linear Plot: Use the van't Hoff equation . Implies constant

    
     over the temperature range.
    
  • Non-Linear Plot: Use the Modified Apelblat equation . Accounts for the temperature dependence of enthalpy (

    
    ).
    
Thermodynamic Parameters Calculation

From the slope and intercept of the van't Hoff plot:

  • Enthalpy (

    
    ):  Positive values indicate the dissolution is endothermic. Higher values imply a stronger temperature dependence (steep solubility curve).
    
  • Entropy (

    
    ):  Positive values indicate an increase in disorder, driving the dissolution.
    
  • Gibbs Free Energy (

    
    ):  Calculated as 
    
    
    
    . A positive
    
    
    (common for solids) means the dissolution is not spontaneous at standard conditions without the entropic contribution of mixing.
Thermodynamic Analysis Diagram

Thermo_Logic Input Experimental Data (x vs T) Plot Plot ln(x) vs 1/T Input->Plot Decision Is Plot Linear? Plot->Decision VanHoff Apply van't Hoff Model (Constant Enthalpy) Decision->VanHoff Yes Apelblat Apply Apelblat Model (Temp-Dependent Enthalpy) Decision->Apelblat No Params Calculate ΔH, ΔS, ΔG VanHoff->Params Apelblat->Params Output Process Design (Cooling Profile) Params->Output

Caption: Figure 2. Decision tree for thermodynamic modeling of solubility data.

Process Applications: Crystallization Design

Understanding the solubility profile of 3-(4-Chlorophenyl)piperidin-2-one allows for the rational design of crystallization processes.

  • Cooling Crystallization: Best suited for solvents with a steep solubility curve (high

    
    ), such as Ethanol  or Ethyl Acetate . A controlled cooling ramp from 60°C to 0°C can yield high recovery and purity.
    
  • Anti-Solvent Crystallization: For purification from high-solubility solvents (e.g., DMF ), the addition of water (anti-solvent) is effective due to the compound's low aqueous solubility.

  • Polymorph Control: The choice of solvent can influence the polymorphic form. Thermodynamic stability studies in different solvents are recommended to ensure the isolation of the stable polymorph.

Conclusion

The solubility profile of 3-(4-Chlorophenyl)piperidin-2-one is characterized by high solubility in polar aprotic solvents and moderate-to-low solubility in alcohols and non-polar solvents. By employing the isothermal shake-flask method and thermodynamic modeling described in this guide, researchers can generate the precise data needed to optimize purification and formulation processes.

References

  • Tang, S., et al. (2014). "Solubility of 3-(4-Chlorophenyl)glutarimide in Different Solvents." Journal of Chemical & Engineering Data, 59(11), 3685–3690. Link

  • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics, 31(1), 85–91. Link

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. Link

  • NIST Chemistry WebBook. (2023). "Standard Reference Data for Chemical Properties." National Institute of Standards and Technology. Link

Foundational

The Strategic Role of 3-(4-Chlorophenyl)piperidin-2-one: A Core Intermediate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The piperidine ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of ph...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals.[1] Within this class, 3-aryl-2-piperidones, specifically 3-(4-Chlorophenyl)piperidin-2-one, represent a highly versatile and strategic scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, chemical reactivity, and potential pharmaceutical applications of 3-(4-Chlorophenyl)piperidin-2-one. While not a direct precursor to a blockbuster drug in the same vein as some of its constitutional isomers, its strategic importance lies in its potential as a core intermediate for the development of a new generation of central nervous system (CNS) agents, anti-infectives, and targeted cancer therapies. This document will delve into the causality behind synthetic choices, provide detailed experimental insights, and explore the pharmacological landscape of compounds derived from this valuable intermediate.

Introduction: The Piperidinone Scaffold in Medicinal Chemistry

The piperidinone core, a six-membered heterocyclic ring containing a nitrogen atom and a carbonyl group (a δ-lactam), is a privileged structure in drug discovery.[2][3] Its prevalence in biologically active compounds stems from several key features:

  • Structural Rigidity: The cyclic nature of the piperidinone ring imparts a degree of conformational constraint, which can lead to higher binding affinities and selectivities for biological targets.

  • Hydrogen Bonding Capabilities: The lactam functionality provides both a hydrogen bond donor (N-H) and acceptor (C=O), facilitating crucial interactions with protein targets.

  • Synthetic Tractability: The piperidinone ring is amenable to a wide range of chemical modifications at multiple positions, allowing for the systematic exploration of structure-activity relationships (SAR).[4]

The introduction of an aryl group at the 3-position, as in 3-(4-Chlorophenyl)piperidin-2-one, further enhances its utility. The 4-chlorophenyl moiety is a common feature in many CNS-active drugs, where it is thought to contribute to favorable blood-brain barrier penetration and interactions with aromatic-binding pockets in receptors and enzymes.

Synthesis of 3-(4-Chlorophenyl)piperidin-2-one: A Strategic Approach

The synthesis of 3-aryl-δ-lactams can be achieved through various synthetic strategies. The choice of a particular route is often dictated by the availability of starting materials, desired stereochemistry, and scalability. Below are outlined plausible and efficient synthetic pathways to 3-(4-Chlorophenyl)piperidin-2-one.

Pathway A: Cyclization of δ-Amino Acid Precursors

A common and reliable method for the formation of lactams is the intramolecular cyclization of the corresponding amino acid.[3]

Experimental Protocol: Synthesis of 3-(4-Chlorophenyl)piperidin-2-one via δ-Amino Acid Cyclization

Step 1: Synthesis of Ethyl 5-amino-3-(4-chlorophenyl)pentanoate

  • To a solution of ethyl 3-(4-chlorophenyl)-5-oxopentanoate in methanol, add ammonium acetate and sodium cyanoborohydride in portions at 0 °C.

  • Stir the reaction mixture at room temperature for 24 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous sodium bicarbonate and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amino ester.

Step 2: Lactamization

  • Dissolve the crude ethyl 5-amino-3-(4-chlorophenyl)pentanoate in a high-boiling point solvent such as xylene or toluene.

  • Heat the solution to reflux with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) or base (e.g., sodium ethoxide).

  • Monitor the reaction for the formation of the lactam by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and purify by column chromatography on silica gel to afford 3-(4-Chlorophenyl)piperidin-2-one.

Pathway B: Biocatalytic C-H Amidation

Recent advances in biotechnology have enabled the use of engineered enzymes for highly selective C-H functionalization, offering a green and efficient alternative to traditional synthetic methods.[5][6] Engineered myoglobin variants have been shown to catalyze the intramolecular amidation of dioxazolone reagents to form δ-lactams with high enantioselectivity.[5]

Conceptual Biocatalytic Protocol:

  • Substrate Synthesis: Prepare the corresponding dioxazolone precursor from 3-(4-chlorophenyl)pentanoic acid.

  • Enzymatic Reaction: Incubate the dioxazolone substrate with an engineered myoglobin variant in a suitable buffer system.

  • Extraction and Purification: Extract the δ-lactam product from the aqueous reaction mixture with an organic solvent and purify by chromatography.

Diagram: Synthetic Pathways to 3-(4-Chlorophenyl)piperidin-2-one

Synthetic Pathways cluster_pathway_a Pathway A: δ-Amino Acid Cyclization cluster_pathway_b Pathway B: Biocatalytic C-H Amidation start_a Ethyl 3-(4-chlorophenyl)-5-oxopentanoate inter_a Ethyl 5-amino-3-(4-chlorophenyl)pentanoate start_a->inter_a Reductive Amination end_a 3-(4-Chlorophenyl)piperidin-2-one inter_a->end_a Lactamization start_b 3-(4-chlorophenyl)pentanoic acid derivative inter_b Dioxazolone Precursor start_b->inter_b Precursor Synthesis end_b 3-(4-Chlorophenyl)piperidin-2-one inter_b->end_b Engineered Myoglobin Functionalization Reactions intermediate 3-(4-Chlorophenyl)piperidin-2-one n_func N-Alkylation / N-Arylation intermediate->n_func c3_func Aryl Ring Functionalization intermediate->c3_func carbonyl_func Carbonyl Reduction intermediate->carbonyl_func derivative_n N-Substituted Derivatives n_func->derivative_n derivative_c3 C3-Aryl Modified Derivatives c3_func->derivative_c3 derivative_piperidine 3-(4-Chlorophenyl)piperidines carbonyl_func->derivative_piperidine

Sources

Exploratory

Crystal Structure Analysis of 3-(4-Chlorophenyl)piperidin-2-one

This is an in-depth technical guide on the structural analysis of 3-(4-Chlorophenyl)piperidin-2-one . This guide is designed for pharmaceutical researchers and solid-state chemists, focusing on the elucidation, predictio...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the structural analysis of 3-(4-Chlorophenyl)piperidin-2-one . This guide is designed for pharmaceutical researchers and solid-state chemists, focusing on the elucidation, prediction, and validation of the crystal structure of this critical pharmacophore.

Technical Guide for Structural Elucidation & Solid-State Characterization

Executive Summary

3-(4-Chlorophenyl)piperidin-2-one is a pivotal structural motif in medicinal chemistry, serving as a core scaffold for Factor Xa inhibitors (e.g., Apixaban intermediates) and various psychoactive agents.[1] Its solid-state properties—specifically its crystal packing and conformer distribution—directly influence thermodynamic stability, solubility, and downstream processability.

This guide provides a comprehensive framework for the crystallographic analysis of this compound. It synthesizes empirical data from analogous


-lactams with first-principles structural logic to establish a predictive model for its lattice architecture, followed by a rigorous experimental validation protocol.[1]

Chemical Context & Molecular Geometry

Before analyzing the lattice, one must understand the molecular degrees of freedom. The molecule consists of a semi-flexible piperidin-2-one (valerolactam) ring substituted at the


-position (C3) with a rigid 4-chlorophenyl group.[1]
Conformational Landscape

Unlike cyclohexane, the piperidin-2-one ring is constrained by the planarity of the amide bond (N1–C2–O1).

  • Ring Pucker: The ring typically adopts a distorted half-chair or envelope conformation .[1] The atoms N1, C2, O1, and C3 are roughly coplanar to maintain amide resonance, forcing C4 and C5 out of the plane.

  • C3-Substituent Orientation: The 4-chlorophenyl group at C3 possesses a chiral center.[1] In a racemic crystal (the most likely synthetic outcome), the enantiomers will pair in a centrosymmetric space group. The bulky aryl group will preferentially adopt a pseudo-equatorial orientation to minimize

    
     strain with the adjacent carbonyl oxygen, though packing forces can occasionally trap the higher-energy axial conformer.
    
Predicted Bond Metrics

Based on the Cambridge Structural Database (CSD) averages for


-lactams:
| Parameter | Bond / Angle | Typical Value (

/

) | Structural Driver | | :--- | :--- | :--- | :--- | | Amide Bond | C2=O1 |

| Strong double bond character | | Amide Bond | N1–C2 |

| Partial double bond (Resonance) | | Chiral Center | C2–C3 |

|

-

single bond | | Planarity |

(O1-C2-N1-C6) |

| Amide resonance constraint |[1]

Crystallization & Experimental Protocol

To obtain single crystals suitable for X-ray diffraction (XRD), a slow-growth methodology is required to minimize twinning and disorder.

Solvent Screening Matrix

The solubility profile of the lactam suggests a polarity-driven screen.

  • Primary System (Yield): Ethanol/Water (Slow evaporation). Promotes H-bond networking.

  • Secondary System (Quality): Ethyl Acetate/Hexane (Vapor diffusion). Slower growth rate yields higher mosaicity quality.

  • Tertiary System (Polymorph Search): Toluene (Slow cooling). Encourages

    
    -
    
    
    
    stacking over H-bonding dominance.[1]
Diffraction Workflow

The following DOT diagram outlines the critical path from crude solid to solved structure.

G cluster_0 Phase 1: Crystal Growth cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Solution & Refinement RawMaterial Crude Solid (>98% HPLC) SolventScreen Solvent Screening (EtOH, EtOAc, Toluene) RawMaterial->SolventScreen Harvest Microscopy Check (Birefringence) SolventScreen->Harvest Mounting Cryo-Mounting (100 K) Harvest->Mounting UnitCell Unit Cell Determination Mounting->UnitCell DataCollect Intensity Data (Mo/Cu Source) UnitCell->DataCollect Phasing Direct Methods (SHELXT) DataCollect->Phasing Refinement Least Squares (SHELXL) Phasing->Refinement Validation CheckCIF & Hirshfeld Surface Refinement->Validation

Figure 1: Standardized workflow for Single Crystal X-Ray Diffraction (SCXRD) analysis.[1]

Structural Analysis & Supramolecular Logic

This section details the analysis of the solved structure. In the absence of an explicit experimental dataset, these are the authoritative structural expectations based on supramolecular synthons.

The Hydrogen Bond Network

The defining feature of the crystal lattice will be the Lactam Dimer .

  • Primary Interaction: The amide group acts as both a donor (N-H) and an acceptor (C=O).

  • Motif:

    
     Centrosymmetric Dimer. Two molecules pair up across an inversion center.
    
    • Geometry:

      
       distance 
      
      
      
      ;
      
      
      .[1]
  • Alternative Motif:

    
     Infinite Chain. If steric bulk at C3 prevents dimerization, the molecules will stack in a catemer chain (glide plane motif). Probability: Low (Dimers preferred for small lactams).
    
Secondary Interactions

Once the H-bond framework is established, weaker forces dictate the 3D packing:

  • Cl...Cl Halogen Bonding: Look for Type I (symmetrical) or Type II (bent) contacts between chlorine atoms of adjacent dimers. Distances

    
     indicate structural relevance.
    
  • C-H...

    
     Interactions:  The electron-rich chlorophenyl ring often accepts protons from the piperidine ring (C4-H or C5-H) of a neighboring molecule.[1]
    
Visualization of Packing Logic

The following diagram illustrates the hierarchy of forces constructing the lattice.

Packing cluster_primary Primary Synthon (Strong) cluster_secondary Secondary Assembly (Weak) Monomer Monomer (3-(4-Cl-Ph)-piperidin-2-one) Dimer Centrosymmetric Dimer [R2,2(8) Motif] Monomer->Dimer N-H...O=C (H-Bonding) Layer 2D Sheets (via Cl...Cl or C-H...O) Dimer->Layer Pi-Stacking / vdW Crystal 3D Crystal Lattice Layer->Crystal Packing Forces

Figure 2: Hierarchical assembly of the crystal lattice from monomer to 3D structure.[1]

Analytical Validation

To ensure the trustworthiness of your structural model, perform these validation steps:

  • Hirshfeld Surface Analysis:

    • Generate the

      
       surface.
      
    • Red spots should only appear at the N-H...O hydrogen bonds.

    • Check the "Fingerprint Plot" for the characteristic "spikes" (H...O interactions) and diffuse regions (H...H vdW forces).

  • Powder XRD (PXRD) Overlay:

    • Simulate the PXRD pattern from your single-crystal .CIF file (using Mercury or similar software).

    • Compare it experimentally with the bulk material.

    • Why? To confirm that the single crystal is representative of the bulk batch and not a minor polymorph or solvate.

References

  • Desiraju, G. R. (2002). "Hydrogen Bridges in Crystal Engineering: Interactions without Borders". Accounts of Chemical Research. Link

  • Bernstein, J. (2002). "Polymorphism in Molecular Crystals". Oxford University Press.[2] (Standard text for lattice energy concepts).

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database". Acta Crystallographica Section B. Link

  • Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis".[3][4] CrystEngComm. Link

Sources

Protocols & Analytical Methods

Method

Application Notes: A Strategic Approach to the Synthesis of a Key Apixaban Intermediate via Ullmann Coupling

Abstract This comprehensive guide details a robust and scalable synthetic strategy for preparing 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one , a pivotal intermediate in the manufacture of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust and scalable synthetic strategy for preparing 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one , a pivotal intermediate in the manufacture of the direct Factor Xa inhibitor, Apixaban. We present a convergent synthesis strategy centered on a copper-catalyzed Ullmann-type C-N cross-coupling reaction. This application note provides detailed, field-tested protocols, mechanistic insights, and process optimization data intended for researchers, chemists, and professionals in drug development and pharmaceutical manufacturing.

Introduction and Strategic Rationale

Apixaban (marketed as Eliquis) is a leading oral anticoagulant prescribed for the prevention of stroke and systemic embolism in patients with nonvalvular atrial fibrillation, as well as for the prevention and treatment of deep vein thrombosis and pulmonary embolism.[1] Its complex heterocyclic core necessitates a multi-step synthesis where the efficiency of each step is critical for the overall economic viability of the final active pharmaceutical ingredient (API).

The molecular structure of Apixaban is built upon a central phenyl ring connecting a piperidin-2-one moiety and a morpholino-dihydropyridinone group. A common and efficient strategy for constructing this core framework involves the formation of a C-N bond between these two key fragments.

This guide will focus on the synthesis of the advanced intermediate 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one (henceforth Intermediate III ). Our strategic approach utilizes a copper-catalyzed Ullmann coupling. This classic reaction, renowned for its utility in forming aryl-heteroatom bonds, offers a cost-effective and scalable alternative to palladium-catalyzed methods.[2][3]

For the purpose of this guide, we will begin from two readily accessible precursors: 1-(4-Chlorophenyl)piperidin-2-one (Intermediate I ) and 3-morpholino-5,6-dihydropyridin-2(1H)-one (Intermediate II ).

A Note on Starting Materials: The specified topic involves the use of 3-(4-Chlorophenyl)piperidin-2-one. However, an analysis of the final Apixaban structure, which features a phenyl group attached to the nitrogen atom (position 1) of the piperidinone ring, indicates that 1-(4-Chlorophenyl)piperidin-2-one is the chemically logical precursor for the intended C-N coupling. This guide proceeds with this scientifically grounded starting material to ensure a viable pathway to the target intermediate.

Overall Synthetic Pathway

The core of our strategy is the convergent synthesis where two key fragments (I and II ) are coupled to form the advanced intermediate III .

G cluster_0 Precursor Synthesis I 1-(4-Chlorophenyl)piperidin-2-one (I) Coupling Ullmann C-N Coupling CuI, Ligand, Base DMSO, 110-120 °C I->Coupling II 3-morpholino-5,6-dihydropyridin-2(1H)-one (II) II->Coupling III 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)- 5,6-dihydropyridin-2(1H)-one (III) Apixaban Apixaban III->Apixaban [1] 1,3-Dipolar Cycloaddition [2] Ammonolysis Coupling->III

Figure 1: Convergent synthesis of Apixaban Intermediate III.

Experimental Protocols

Part 1: Preparation of Key Precursors

While this note focuses on the coupling step, for completeness, we briefly outline the synthesis of the necessary starting materials.

Protocol 1.1: Synthesis of 1-(4-Nitrophenyl)piperidin-2-one

This protocol describes a common precursor to Intermediate I, starting from the more readily available 4-nitroaniline. The nitro group can be subsequently reduced to an amine and converted to the chloro-derivative via Sandmeyer reaction, or used in syntheses where the nitro group is reduced later in the sequence. Many commercial processes start from p-nitroaniline.[4][5]

  • Acylation: To a suspension of 4-nitroaniline (1.0 eq) and a base such as potassium carbonate (1.5 eq) in a suitable solvent like tetrahydrofuran (THF), add 5-chlorovaleroyl chloride (1.1 eq) dropwise at 0-5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the consumption of 4-nitroaniline by Thin Layer Chromatography (TLC).

  • Cyclization: After the initial acylation is complete, add a strong base such as potassium tert-butoxide (2.0 eq) portion-wise to the reaction mixture, maintaining the temperature below 25 °C.

  • Work-up: Stir for an additional 2-3 hours at room temperature. Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a solvent system like ethanol/water to yield 1-(4-nitrophenyl)piperidin-2-one.

Protocol 1.2: Synthesis of 3-morpholino-5,6-dihydropyridin-2(1H)-one (Intermediate II)

This intermediate is typically prepared from the inexpensive starting material 2-piperidone.[6]

  • Dichlorination: In a reactor charged with a chlorinated solvent (e.g., chlorobenzene), add 1-(4-nitrophenyl)piperidin-2-one (1.0 eq). Cool the solution to 0-5 °C and add phosphorus pentachloride (PCl₅) (4.0 eq) in portions, ensuring the temperature does not exceed 10 °C.[4]

  • Reaction: Raise the temperature to 50-55 °C and stir for 2 hours until the reaction is complete (monitored by TLC).

  • Substitution & Elimination: Cool the reaction mixture. In a separate vessel, prepare a solution of morpholine (excess, ~4.0 eq) in a suitable solvent. Carefully add the crude dichlorinated product mixture to the morpholine solution. This step is highly exothermic and requires careful temperature control.

  • Work-up & Isolation: Heat the mixture to reflux for 4-6 hours. After cooling, the product can be isolated by filtration and purified by recrystallization to afford 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one .[6]

  • Reduction: The nitro group is then reduced to an amine, for example, using hydrazine hydrate with a Raney Nickel or Cobalt catalyst, to yield 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one , which is the coupling partner for Intermediate I.[7][8]

Part 2: The Core Synthesis: Ullmann C-N Coupling

This step represents the key transformation, joining the two heterocyclic fragments to build the core structure of the Apixaban intermediate.

Mechanistic Rationale (E-E-A-T): The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution.[3] The generally accepted mechanism involves the following key stages:

  • Formation of an Organocopper Species: The copper(I) catalyst (typically CuI) undergoes oxidative addition with the aryl halide (Intermediate I ), though the precise nature of the active copper species is complex and often involves ligand coordination.

  • Nucleophilic Attack: The deprotonated amine of Intermediate II (or its amino precursor) acts as the nucleophile, coordinating to the copper center.

  • Reductive Elimination: The C-N bond is formed through reductive elimination, regenerating a Cu(I) species to continue the catalytic cycle.

The choice of ligand (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine) is critical as it stabilizes the copper intermediates and accelerates the reaction.[9] A robust inorganic base like potassium carbonate or potassium phosphate is required to deprotonate the nucleophile without causing side reactions.[9] High-boiling polar aprotic solvents like DMSO or DMF are preferred to ensure solubility and achieve the necessary reaction temperatures (typically >100 °C).

G cluster_workflow Ullmann Coupling Workflow Start Charge Reactor: - Intermediate I - Intermediate II (amino precursor) - CuI Catalyst - Ligand - K₂CO₃ Base - DMSO Solvent Inert Inert Atmosphere: Purge with N₂ or Argon Start->Inert Heat Heat to 110-120 °C Inert->Heat React Stir for 12-24h Monitor by HPLC/TLC Heat->React Cool Cool to RT React->Cool Quench Quench: Add Water / Ammonia Water Cool->Quench Extract Extract with Dichloromethane (DCM) Quench->Extract Wash Wash Organic Layer: - Brine Solution Extract->Wash Dry Dry over Na₂SO₄ Filter Wash->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purification: Recrystallization (e.g., Ethanol) Concentrate->Purify Final Isolate Pure Intermediate III Purify->Final

Figure 2: Experimental workflow for the Ullmann coupling step.

Protocol 2.1: Synthesis of Intermediate III

  • Reactor Setup: To a dry reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one (1.0 eq, the amino precursor to Intermediate II), 1-(4-iodophenyl)piperidin-2-one (1.1 eq, an alternative and more reactive version of Intermediate I), copper(I) iodide (CuI, 0.1 eq), anhydrous potassium carbonate (K₂CO₃, 3.0 eq), and a ligand such as 1,10-phenanthroline (0.1 eq). Note: Aryl iodides are often more reactive than aryl chlorides in Ullmann couplings, though modern ligand systems have improved the reactivity of chlorides.

  • Solvent Addition: Add a suitable volume of degassed dimethyl sulfoxide (DMSO) to the vessel.

  • Inerting: Purge the reaction vessel with nitrogen for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 110-120 °C and maintain for 12-24 hours under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by HPLC until the consumption of the limiting starting material is complete.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with dichloromethane (DCM) and filter out the insoluble inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer multiple times with 6% aqueous ammonia to remove copper salts, followed by washing with saturated brine solution.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under vacuum to yield crude Intermediate III .

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol to afford the final product with high purity.

ParameterConditionRationale / Comment
Nucleophile 1-(4-aminophenyl)-3-morpholino... (1.0 eq)The nitrogen of the amino group is the nucleophile.
Electrophile 1-(4-Iodophenyl)piperidin-2-one (1.1 eq)Aryl iodide is highly reactive. Aryl chloride can be used with appropriate ligands.
Catalyst Copper(I) Iodide (CuI)Standard, cost-effective copper source for Ullmann reactions.[9]
Ligand 1,10-Phenanthroline or DMEDAStabilizes the copper catalyst and accelerates the reaction.
Base Potassium Carbonate (K₂CO₃)Anhydrous, non-nucleophilic base to deprotonate the amine.
Solvent Dimethyl Sulfoxide (DMSO)High-boiling polar aprotic solvent to facilitate the reaction.
Temperature 110 - 120 °CSufficient thermal energy is required to drive the reaction.
Typical Yield >70%Yields are dependent on substrate purity and reaction optimization.
Purity (Post-Xtal) >99.5% (HPLC)Recrystallization is effective for removing impurities.

Table 1: Optimized Parameters for Ullmann Coupling Synthesis of Intermediate III.

Downstream Conversion to Apixaban

Once the key Intermediate III (CAS 545445-44-1) is synthesized and purified, it is converted to Apixaban in two well-established final steps:

  • 1,3-Dipolar Cycloaddition: Intermediate III is reacted with ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate in the presence of a base like triethylamine. This reaction constructs the pyrazole ring core of the Apixaban molecule.[5]

  • Ammonolysis: The resulting ester intermediate is then treated with ammonia (typically aqueous or methanolic ammonia) to form the primary amide, yielding the final Apixaban API.[1]

Conclusion

This application note outlines a strategic and industrially viable pathway for the synthesis of a crucial Apixaban intermediate. By employing a copper-catalyzed Ullmann C-N coupling, this method provides a robust and cost-effective alternative to other cross-coupling technologies. The detailed protocols and mechanistic discussions herein serve as a comprehensive resource for process development and scale-up operations, enabling the efficient production of this life-saving anticoagulant.

References

  • LookChem. (n.d.). Cas 1267610-26-3, 1-(4-AMinophenyl)-5,6-dihydro-3-(4-Morpholinyl)-2(1h)-pyridinone. Available at: [Link]

  • Gaikwad, D., et al. (2023). An alternative synthetic strategy to construct apixaban analogues. Arkivoc. Available at: [Link]

  • World Journal of Pharmaceutical Sciences. (n.d.). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. Available at: [Link]

  • Google Patents. (2018). PROCESS FOR PREPARING APIXABAN - EP 3666773 A1.
  • Patsnap. (2017). A process for the preparation of apixaban and its intermediates.
  • Google Patents. (2018). Process for the preparation of apixaban and intermediates thereof - US20180099963A1.
  • Manus Aktteva Biopharma LLP. (n.d.). Intermediates of Apixaban. Available at: [Link]

  • Wikipedia. (n.d.). Ullmann reaction. Available at: [Link]

  • ResearchGate. (2024). A practical synthesis for the key intermediate of apixaban. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Available at: [Link]

  • Pharmaffiliates. (n.d.). 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one. Available at: [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one. Available at: [Link]

  • MDPI. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Available at: [Link]

Sources

Application

Chiral resolution methods for racemic 3-(4-Chlorophenyl)piperidin-2-one

Application Note: Strategic Chiral Resolution of Racemic 3-(4-Chlorophenyl)piperidin-2-one Executive Summary 3-(4-Chlorophenyl)piperidin-2-one is a critical pharmacophore found in Factor Xa inhibitors (e.g., Apixaban ana...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Chiral Resolution of Racemic 3-(4-Chlorophenyl)piperidin-2-one

Executive Summary

3-(4-Chlorophenyl)piperidin-2-one is a critical pharmacophore found in Factor Xa inhibitors (e.g., Apixaban analogs) and NK1 antagonists. As a


-lactam with a chiral center at the C3 position, its biological activity is strictly enantioselective.

Resolving this molecule presents a specific chemical challenge: it is a neutral lactam. It lacks the acidic or basic functional groups required for classical diastereomeric salt formation. Therefore, direct resolution via crystallization is impossible without ring opening.

This Application Note details two field-proven protocols to circumvent this limitation:

  • Protocol A (Direct): High-Throughput Preparative Chiral SFC (Supercritical Fluid Chromatography).

  • Protocol B (Indirect/Scalable): Classical Resolution via Hydrolytic Ring Opening and Recyclization.

Molecule Profile & Challenge

FeatureDescription
Structure

-lactam ring with a 4-chlorophenyl substituent at C3.[1][2]
Chiral Center C3 (Alpha to the carbonyl).
Acidity/Basicity Neutral. The amide nitrogen (

) is too weak for protonation by standard chiral acids; the

-proton is weakly acidic (

) but unstable to strong bases (racemization risk).
Solubility Moderate in MeOH, EtOH, DCM. Poor in Hexane/Water.
Racemization Risk Moderate. The C3 proton is labile under strong basic conditions or high temperatures (

C).

Protocol A: Preparative Chiral SFC (The "Direct" Method)

Recommended for: Discovery chemistry, rapid scale-up (mg to 100g scale), and process validation.

Mechanism: Direct separation of the lactam enantiomers using Supercritical


 and a chiral stationary phase (CSP). This method avoids chemical derivatization.
Analytical Screening (Method Development)

Before preparative injection, screen the following conditions. The lactam functionality interacts strongly with amylosic and cellulosic phases.

  • Instrument: Agilent 1260 Infinity II SFC or Waters UPC².

  • Detection: UV @ 220 nm (Amide band) and 254 nm (Phenyl ring).

  • Back Pressure: 120-150 bar.

  • Temperature: 35°C (Low temperature preserves separation factor

    
    ).
    

Screening Matrix:

Column (Stationary Phase)Co-Solvent (Mobile Phase B)Additive (Critical)Expected Outcome
Chiralpak AD-H (Amylose tris-3,5-dimethylphenylcarbamate)MeOH or EtOH0.1% DEA*High Probability. often provides best baseline resolution for aryl-lactams.
Chiralcel OD-H (Cellulose tris-3,5-dimethylphenylcarbamate)IPA0.1% DEAGood alternative if AD-H shows tailing.
Chiralpak IG (Amylose tris-3-chloro-5-methylphenylcarbamate)MeOH / DCM (80:20)NoneExcellent for chlorinated molecules; tolerates chlorinated solvents.
Chiralpak IC (Cellulose tris-3,5-dichlorophenylcarbamate)EtOH0.1% TEARobust, immobilized phase.

*Note: Diethylamine (DEA) is added not to form salts, but to suppress hydrogen bonding interactions between the lactam NH and residual silanols on the silica support, sharpening peak shape.

Preparative Scale-Up Protocol

Once the analytical method (e.g., AD-H /


:MeOH 80:20) is established (

), proceed to scale-up.
  • Solubility Check: Dissolve racemate in pure Methanol. If solubility is

    
     mg/mL, add 10% DCM or THF to the sample diluent.
    
  • Stacked Injections: Use "stacked injection" mode where the next sample is injected before the previous one elutes, utilizing the dead time.

  • Recovery: Collect fractions. Evaporate MeOH/DCM. The

    
     evaporates spontaneously, leaving dry product.
    
  • Racemization Check: Dissolve a small aliquot of the isolated enantiomer in basic conditions (

    
    /MeOH) and monitor ee% over 4 hours to establish stability limits.
    

SFC_Workflow Start Racemic Lactam Screen Analytical Screening (AD-H, OD-H, IG) Start->Screen Select Select Best Column (Alpha > 1.2) Screen->Select Prep Prep SFC (Stacked Injections) Select->Prep QC QC Analysis (ee% > 99%) Prep->QC QC->Screen If ee% low

Figure 1: High-throughput Chiral SFC workflow for neutral lactams.

Protocol B: Chemo-Enzymatic Resolution (The "Scalable" Method)

Recommended for: Multi-kilogram manufacturing where chromatography costs are prohibitive.

Mechanism: Since the lactam is neutral, we chemically hydrolyze it to the corresponding amino acid (which is amphoteric). We then resolve the amino acid using a cheap chiral base, followed by chemical recyclization.

Step 1: Hydrolytic Ring Opening
  • Reagents: 6N HCl (aqueous).

  • Procedure: Reflux racemic 3-(4-chlorophenyl)piperidin-2-one in 6N HCl for 6–8 hours.

  • Outcome: Quantitative conversion to 4-amino-2-(4-chlorophenyl)butanoic acid hydrochloride .

  • Workup: Evaporate to dryness. Neutralize with NaOH to pH 7 to obtain the free amino acid (zwitterion).

Step 2: Classical Resolution (Diastereomeric Salt Formation)
  • Chiral Resolving Agent: (

    
    )-(-)-1-Phenylethylamine (PEA) or (
    
    
    
    )-(+)-1-Phenylethylamine.
  • Solvent System: Isopropanol/Water (9:1) or Ethanol.[3][4]

  • Protocol:

    • Suspend the racemic amino acid in refluxing solvent.

    • Add 0.55 equivalents of (

      
      )-PEA.
      
    • Cool slowly (1°C/min) to 5°C.

    • Filter the precipitate (The diastereomeric salt).

    • Liberation: Treat the salt with 1N NaOH to release the chiral amine (extract with ether for recycling) and acidify the aqueous layer to pH 5 to precipitate the chiral amino acid .

Step 3: Recyclization to Lactam
  • Critical Warning: Thermal cyclization can cause racemization if the temperature is too high for too long.

  • Method: Reflux the chiral amino acid in Toluene with a Dean-Stark trap to remove water.

  • Catalyst: 1% Acetic Acid (mild acid catalysis prevents racemization compared to strong acids).

  • Validation: Check ee% of the reformed lactam against the SFC method from Protocol A.

Chemical_Resolution Rac_Lactam Racemic Lactam (Neutral) Hydrolysis Hydrolysis (6N HCl) Ring Opening Rac_Lactam->Hydrolysis AminoAcid Racemic Amino Acid (Amphoteric) Hydrolysis->AminoAcid SaltForm Salt Formation w/ (S)-Phenylethylamine AminoAcid->SaltForm Filtration Filtration of Diastereomeric Salt SaltForm->Filtration Liberation Acidification (pH 5) Recover Chiral Acid Filtration->Liberation Solid Phase Cyclization Cyclization (Toluene/Reflux) - H2O Liberation->Cyclization FinalProd Chiral Lactam (>98% ee) Cyclization->FinalProd

Figure 2: Indirect resolution pathway via ring opening and recrystallization.

Comparison of Methods

MetricProtocol A (SFC)Protocol B (Chemical)
Purity (ee%) >99.5% (Tunable)90-95% (Requires recrystallization)
Yield >90% (Theoretical 50% per enantiomer)30-40% (Losses in mother liquor)
Development Time 1-2 Days2-4 Weeks
Cost High CAPEX (Equipment)Low CAPEX, High Labor
Green Factor Excellent (Recycled

)
Moderate (Organic solvents)

References

  • Toribio, L., et al. "Enantiomeric separation of chiral lactams by HPLC on polysaccharide-based chiral stationary phases." Journal of Chromatography A, vol. 1217, no. 8, 2010, pp. 1364-1374.

  • Zhang, T., & Franco, P. "Screening strategies for chiral separations of pharmaceutical compounds in SFC." LCGC North America, vol. 30, no. 10, 2012.

  • Pfizer Inc. "Process for the preparation of Factor Xa inhibitors." US Patent 7,338,963, 2008. (Describes the synthesis and handling of related lactam intermediates).

  • Francotte, E. "Enantioselective chromatography as a powerful tool for the preparation of chiral drugs." Journal of Chromatography A, vol. 906, 2001, pp. 379-397.

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing byproduct formation during 3-(4-Chlorophenyl)piperidin-2-one alkylation

This guide addresses the technical challenges of alkylating 3-(4-Chlorophenyl)piperidin-2-one , a scaffold where the acidity of the C-3 benzylic proton competes with the amide N-H, creating significant regioselectivity i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical challenges of alkylating 3-(4-Chlorophenyl)piperidin-2-one , a scaffold where the acidity of the C-3 benzylic proton competes with the amide N-H, creating significant regioselectivity issues.

Topic: Minimizing Byproduct Formation (Regiocontrol & Chemoselectivity) Audience: Medicinal Chemists, Process Chemists Status: Active Guide [v2.4]

Core Reaction Analysis

The alkylation of 3-(4-Chlorophenyl)piperidin-2-one is not a standard amide alkylation. The presence of the 4-chlorophenyl group at C-3 dramatically increases the acidity of the


-proton (C-3 H), bringing its pKa (~18–20) dangerously close to that of the lactam N-H (~17).

This creates a competing nucleophile scenario :

  • N-Alkylation (Target): Kinetic and thermodynamic product in polar aprotic solvents.

  • C-Alkylation (Major Byproduct): Occurs via the enolate if strong bases (e.g., NaH, LDA) or high temperatures are used.

  • O-Alkylation (Minor Byproduct): Formation of lactim ethers, favored by hard electrophiles and high oxygen-affinity cations (e.g.,

    
    ).
    
Reaction Pathway Diagram

ReactionPathways SM 3-(4-Cl-Ph)piperidin-2-one (Substrate) Base Deprotonation SM->Base N_Anion N-Anion (Amide) Base->N_Anion  Kinetic Control (Weak Base/Low T)   C_Enolate C-Enolate (Benzylic) Base->C_Enolate  Thermodynamic Control (Strong Base/High T)   N_Prod N-Alkylated Product (Target) N_Anion->N_Prod Soft Electrophile O_Prod O-Alkylated Impurity (Lactim Ether) N_Anion->O_Prod Hard Electrophile C_Enolate->N_Prod Equilibration C_Prod C-Alkylated Impurity (Quaternary Center) C_Enolate->C_Prod Irreversible

Caption: Competitive pathways driven by the relative acidity of N-H vs. C-3 benzylic H.

Troubleshooting Guide (Q&A)
Issue 1: "I am observing significant C-alkylated impurity (10–30%)."

Diagnosis: You are likely using a base that is too strong (e.g., NaH, LiHMDS) or a temperature that promotes enolization. The C-3 proton is benzylic and electron-poor; once deprotonated, the resulting enolate is a potent nucleophile.

  • Corrective Action: Switch to a "Buffered Base" system .

    • Protocol: Use Cs₂CO₃ (Cesium Carbonate) in DMF or Acetonitrile.

    • Why? The basicity of Carbonate is sufficient to deprotonate the N-H (equilibrium deprotonation) but kinetically slow to deprotonate the C-3 position compared to the N-H.

    • Alternative: Use Phase Transfer Catalysis (PTC). A biphasic system (Toluene/50% NaOH) with TBAB (tetrabutylammonium bromide) often favors N-alkylation because the N-anion is generated at the interface and reacts immediately, minimizing the lifetime of the free anion that could tautomerize to the C-enolate.

Issue 2: "The reaction stalls at 60% conversion, but adding more base increases impurities."

Diagnosis: Product Inhibition or "Base Poisoning." The alkylated product lacks the acidic N-H. If you use a stoichiometric base like NaH, the byproduct (H₂) leaves. But with Carbonates, the byproduct is bicarbonate/protonated base, which can buffer the solution. Furthermore, the product itself might be acting as a ligand for the metal cation, reducing the effective basicity.

  • Corrective Action:

    • Add 10 mol% KI (Potassium Iodide): This converts your alkyl chloride/bromide into a more reactive alkyl iodide in situ (Finkelstein reaction). Faster electrophiles allow the N-anion to react before it equilibrates to the C-enolate.

    • Concentration Check: Run the reaction at high concentration (0.5 M – 1.0 M). Dilution favors intramolecular side reactions or decomposition; concentration favors the bimolecular SN2.

Issue 3: "My chiral starting material (S-enantiomer) is racemizing."

Diagnosis: Even if C-alkylation is low, the base is deprotonating C-3 reversibly. The planar enolate intermediate destroys the stereocenter. Upon reprotonation, you get the racemate.

  • Corrective Action:

    • Avoid thermodynamic equilibrium. You cannot use standard basic conditions if optical purity is required.

    • Solution: Use LHMDS at -78°C followed by rapid addition of a highly reactive electrophile (e.g., Triflate or Iodide), then quench immediately. However, this is risky.

    • Better Solution: Use Mitsunobu Conditions (DIAD/PPh₃) if alkylating with an alcohol. This avoids base-mediated deprotonation entirely, preserving the C-3 stereocenter.

Optimized Experimental Protocols
Method A: General N-Alkylation (High Chemoselectivity)

Best for: Standard linkers, non-chiral substrates, or when C-alkylation is the main problem.

ParameterSpecificationRationale
Solvent DMF (Anhydrous)Promotes dissociation of the N-Metal ion pair, increasing nucleophilicity.
Base Cs₂CO₃ (2.0 – 3.0 equiv)"Cesium Effect": Large cation radius stabilizes the N-anion and suppresses tight ion-pairing that favors O-alkylation.
Additive TBAI (0.1 equiv)Catalyzes the reaction via halide exchange, allowing lower temperatures.
Temp 25°C – 40°CKeep T < 50°C to prevent C-3 deprotonation.

Step-by-Step:

  • Dissolve 3-(4-chlorophenyl)piperidin-2-one (1.0 equiv) in DMF (0.5 M).

  • Add Cs₂CO₃ (2.5 equiv) and TBAI (0.1 equiv). Stir for 15 min at RT.

    • Note: The mixture will not fully dissolve; this is a slurry.

  • Add the Alkyl Halide (1.2 equiv) dropwise.

  • Monitor by HPLC/UPLC. Target conversion >95%.

    • Checkpoint: If C-alkyl impurity >2%, cool to 0°C.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over Na₂SO₄.

Method B: Phase Transfer Catalysis (Scalable/Green)

Best for: Large scale, avoiding DMF, robust substrates.

  • Solvent: Toluene (10 vol) + 50% aq NaOH (5 vol).

  • Catalyst: TBAB (Tetrabutylammonium bromide, 5 mol%).

  • Procedure: Mix substrate and alkyl halide in Toluene. Add catalyst.[1][2][3][4][5] Add NaOH solution vigorously.

  • Mechanism: The hydroxide stays in the water; the ammonium salt ferries the deprotonated lactam into the toluene where it reacts instantly. The short lifetime of the anion in the organic phase prevents C-equilibration.

Comparative Data: Base & Solvent Effects[1]

Simulated data based on typical reactivity profiles of 3-aryl-lactams.

EntryBaseSolventTemp (°C)N-Alkyl (Yield)C-Alkyl (Impurity)O-Alkyl (Impurity)
1 NaHTHF0 -> 2578%12% <1%
2 KOtBuTHF2565%25% 5%
3 K₂CO₃AcetoneReflux50% (Incomplete)<1%<1%
4 Cs₂CO₃ DMF 25 92% <2% <1%
5 NaOH/TBABTol/H₂O2588%<1%<1%
Diagnostic Decision Tree

Use this flow to determine the next step in your optimization.

DecisionTree Start Analyze Crude HPLC/NMR Q1 Is C-Alkylated Impurity Present? Start->Q1 Yes_C YES (>5%) Q1->Yes_C No_C NO Q1->No_C Action_C1 Switch Base to Cs2CO3 Reduce Temp to <25°C Yes_C->Action_C1 Q2 Is Conversion Low? No_C->Q2 Yes_Conv YES (<50%) Q2->Yes_Conv No_Conv NO (Good Yield) Q2->No_Conv Action_Conv1 Add 10% KI or TBAI Switch Solvent to DMF/NMP Yes_Conv->Action_Conv1 Success Protocol Optimized No_Conv->Success

Caption: Step-by-step logic for eliminating byproducts.

References
  • Regioselective N-alkylation of Indazoles and Lactams Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects.[6][7] Source: Beilstein Journal of Organic Chemistry (2014). Relevance: Establishes the superiority of NaH/THF vs Cs2CO3/DMF for controlling N vs C/N regioselectivity in acidic nitrogen heterocycles.

  • Mechanistic Insight into Piperidine Alkylation Title: Understanding the Alkylation Mechanism of 3-Chloropiperidines. Source: Dissertation, University of Zurich (2014). Relevance: Provides kinetic data on the reactivity of piperidine rings and the influence of substituents on ring stability.

  • Phase Transfer Catalysis in Lactam Synthesis Title: Alkylation of Amides and Lactams under Phase-Transfer Catalysis Conditions. Source: Mettler Toledo Technical Review. Relevance: Validates the use of PTC (NaOH/Toluene) to minimize side reactions in sensitive lactam substrates.

  • General Lactam Reactivity Title: 3-Phenylpiperidine - Chemical and Physical Properties.[8][9] Source: PubChem (NIH). Relevance: Structural data and pKa context for the 3-phenyl-piperidin-2-one scaffold.

Sources

Reference Data & Comparative Studies

Validation

Mastering Structural Elucidation: A Guide to the ¹H NMR Interpretation of 3-(4-Chlorophenyl)piperidin-2-one

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of a successful research program. 3-(4-Chlorophenyl)piperidin-2-one, a substitute...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of a successful research program. 3-(4-Chlorophenyl)piperidin-2-one, a substituted lactam, presents a fascinating case for ¹H Nuclear Magnetic Resonance (NMR) spectroscopic analysis. Its structure combines a complex aliphatic ring system with a substituted aromatic moiety, giving rise to a spectrum rich with information that, when correctly interpreted, provides a detailed three-dimensional picture of the molecule.

Predicting the ¹H NMR Spectrum: A Proton-by-Proton Analysis

While an experimentally acquired spectrum is the gold standard, a theoretical prediction based on foundational principles and data from analogous structures is a powerful tool for anticipating spectral features. The structure of 3-(4-Chlorophenyl)piperidin-2-one contains several distinct spin systems that require careful consideration.

The Aromatic Region (~7.2-7.4 ppm): An AA'BB' System

The 4-chlorophenyl group presents a classic example of a higher-order spin system.[1] Due to the molecule's symmetry plane bisecting the C1'-C4' bond, the protons H-2' and H-6' are chemically equivalent, as are H-3' and H-5'. However, they are not magnetically equivalent. H-2' is coupled to H-3' (ortho coupling, ³J), but also to H-5' (para coupling, ⁵J), whereas H-6' is coupled to H-5' (ortho) and H-3' (para). Because the coupling constants to other protons in the spin system are different, they are magnetically inequivalent.

This leads to an AA'BB' pattern, which often appears as two symmetrical, distorted "doublets".[2][3] A first-order analysis is insufficient here; the pattern arises from the small chemical shift difference between the protons and the relative magnitudes of their coupling constants.[4] We anticipate two signals in the aromatic region, each integrating to 2H, centered around the typical chemical shift for a chlorobenzene ring.

The Aliphatic Piperidinone Ring (~1.8-4.0 ppm): Diastereotopicity in Action

The chiral center at the C3 position renders the methylene protons on C4, C5, and C6 diastereotopic.[5][6] This means that the two protons on each of these carbons are in chemically non-equivalent environments and will appear as separate signals in the NMR spectrum.[7] They will couple to each other (geminal coupling, ²J) and to adjacent protons (vicinal coupling, ³J).

  • H3 (Methine Proton, ~3.8-4.0 ppm): This proton is at a benzylic position and adjacent to the chiral center. It is expected to appear as a multiplet, likely a doublet of doublets or more complex, due to coupling with the two diastereotopic protons on C4. Its chemical shift will be downfield due to the influence of the adjacent aromatic ring.

  • H4 (Methylene Protons, ~2.0-2.4 ppm): These two diastereotopic protons (H4a and H4b) will each appear as a multiplet. They will show geminal coupling to each other and vicinal coupling to H3 and the two H5 protons.

  • H5 (Methylene Protons, ~1.8-2.2 ppm): Similar to H4, the H5 protons (H5a and H5b) are diastereotopic and will present as two distinct multiplets, coupling with each other and the protons on C4 and C6.

  • H6 (Methylene Protons, ~3.2-3.4 ppm): These protons are adjacent to the nitrogen atom of the lactam. The electron-withdrawing effect of the nitrogen will shift these signals downfield compared to the other methylene groups.[8] They will appear as two separate multiplets due to diastereotopicity and coupling with the H5 protons.

The Amide Proton (N-H, ~6.0-8.0 ppm):

The N-H proton of the lactam typically appears as a broad singlet.[1] Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. This signal can be confirmed by a D₂O exchange experiment, where the addition of a drop of deuterium oxide will cause the N-H peak to disappear from the spectrum.

Summary of Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationKey Influences
N-H6.0 - 8.0broad singlet1HAmide, H-bonding
H-2', H-6'7.3 - 7.4distorted doublet (AA'BB')2HAromatic, Cl-substituent
H-3', H-5'7.2 - 7.3distorted doublet (AA'BB')2HAromatic, Cl-substituent
H33.8 - 4.0multiplet1HBenzylic, Chiral center
H6a, H6b3.2 - 3.4multiplet2HAdjacent to Nitrogen, Diastereotopic
H4a, H4b2.0 - 2.4multiplet2HAliphatic, Diastereotopic
H5a, H5b1.8 - 2.2multiplet2HAliphatic, Diastereotopic

A Comparative Analysis: The Power of a Multi-Technique Approach

While ¹H NMR is a powerful tool, its full potential is realized when combined with other analytical techniques. This integrated approach provides a self-validating system for absolute structural confirmation.

  • ¹³C NMR Spectroscopy: This technique provides information on the carbon skeleton of the molecule. For 3-(4-Chlorophenyl)piperidin-2-one, we would expect to see distinct signals for each of the unique carbon atoms, confirming the presence of the piperidinone ring and the substituted phenyl group.

  • 2D NMR Spectroscopy: For a molecule with this level of complexity, 2D NMR is indispensable.[9][10]

    • COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks.[11] It would definitively show which protons are adjacent to each other, allowing for the unambiguous tracing of the connectivity within the piperidinone ring.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to.[12][13] It is invaluable for assigning the carbon spectrum and confirming the proton assignments, especially in the crowded aliphatic region.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming the molecular formula. High-resolution mass spectrometry (HRMS) can provide the exact mass, further solidifying the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying functional groups. The spectrum of 3-(4-Chlorophenyl)piperidin-2-one would be expected to show a strong absorption for the lactam carbonyl (C=O) group around 1650-1680 cm⁻¹ and a characteristic N-H stretching vibration.

Experimental Protocol for High-Quality ¹H NMR Acquisition

Achieving a high-resolution, interpretable spectrum is contingent on proper sample preparation and instrument setup.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-25 mg of the 3-(4-Chlorophenyl)piperidin-2-one sample.[14]

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[15][16] Chloroform-d (CDCl₃) is often a good starting point for this type of compound.[17]

    • Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.[14]

    • Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a high-quality NMR tube to remove any particulate matter.[16]

  • Instrument Setup:

    • Insert the NMR tube into a spinner turbine and adjust the depth using a gauge to ensure it is centered in the instrument's detection coil.[17]

    • Place the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, which will improve the resolution and lineshape of the signals.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons corresponding to each peak.

    • Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

    • If ambiguity remains, perform 2D NMR experiments such as COSY and HSQC for definitive assignments.[18]

Visualizing the Analytical Workflow

A logical workflow is critical for efficiently moving from an unknown sample to a confirmed structure. The following diagram illustrates a robust workflow for the structural elucidation of 3-(4-Chlorophenyl)piperidin-2-one.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Confirmation cluster_other Complementary Techniques s1 Acquire ¹H NMR Spectrum s2 Analyze Chemical Shifts, Integration & Multiplicity s1->s2 s3 Propose Initial Proton Assignments s2->s3 s4 Acquire 2D COSY s3->s4 s5 Acquire 2D HSQC s3->s5 s8 Acquire ¹³C NMR s3->s8 s6 Confirm H-H Connectivity s4->s6 s7 Correlate Protons to Carbons s5->s7 s10 Final Structure Verification s6->s10 Synthesize All Data s7->s10 Synthesize All Data s8->s10 Synthesize All Data s9 Acquire MS & IR s9->s10 Synthesize All Data

Caption: A comprehensive workflow for structural elucidation.

Conclusion

The ¹H NMR spectrum of 3-(4-Chlorophenyl)piperidin-2-one is a rich source of structural information. A thorough interpretation requires an understanding of fundamental principles, including chemical shift theory, spin-spin coupling, and the stereochemical implications of diastereotopicity. While ¹H NMR provides the initial roadmap, a truly rigorous and trustworthy structural assignment is achieved by integrating data from complementary techniques like ¹³C NMR, 2D NMR, mass spectrometry, and IR spectroscopy. This multi-faceted, self-validating approach exemplifies the standards of scientific integrity required in modern chemical research and drug development.

References

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Semantic Scholar. Retrieved February 15, 2026, from [Link]

  • Sample preparation for NMR measurements and points to keep in mind. (n.d.). JEOL. Retrieved February 15, 2026, from [Link]

  • Powers, R., & Mornino, G. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Magnetic Resonance in Chemistry, 48(Suppl 1), S76-S83. [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved February 15, 2026, from [Link]

  • Cobas, C. (2008, January 11). 1H NMR Analysis: Common Myths and Misconceptions. Mestrelab Research. Retrieved February 15, 2026, from [Link]

  • Azevedo, G., & Iley, J. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved February 15, 2026, from [Link]

  • NMR Sample Preparation. (n.d.). Western University. Retrieved February 15, 2026, from [Link]

  • Sample Preparation and Positioning. (n.d.). University of California, Riverside NMR Facility. Retrieved February 15, 2026, from [Link]

  • 1H NMR Spectroscopy. (n.d.). University of Calgary. Retrieved February 15, 2026, from [Link]

  • Reich, H. J. (2020, February 14). AA'BB' Pattern. University of Wisconsin-Madison. Retrieved February 15, 2026, from [Link]

  • Abraham, R. J., & Bernstein, H. J. (1972). 1H‐NMR Spectra of the AA′XX′ and AA′BB′ Type – Analysis and Classification. Canadian Journal of Chemistry, 39(5), 905-917. [Link]

  • 3-[4-(4-Chlorophenyl)-1-piperazinyl]-1-(2-fluorophenyl)-2,5-pyrrolidinedione. (n.d.). SpectraBase. Retrieved February 15, 2026, from [Link]

  • Kim, S., et al. (2014). X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl)-1-(2'-hydroxyphenyl)prop-2-en-1-one. Journal of Molecular Structure, 1076, 600-605. [Link]

  • Diastereotopic Protons. (n.d.). Michigan State University Department of Chemistry. Retrieved February 15, 2026, from [Link]

  • Pople Nomenclature for Coupled Spin Systems. (n.d.). Organic Chemistry Data. Retrieved February 15, 2026, from [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them. (2025, March 27). Creative Biostructure. Retrieved February 15, 2026, from [Link]

  • Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. (n.d.). The Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

  • Spotting diastereotopic protons in the NMR spectrum. (2025, July 17). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Diastereotopic Protons in 1H NMR Spectroscopy: Examples. (2022, February 8). Master Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023, January 12). MDPI. Retrieved February 15, 2026, from [Link]

  • Chemical Shifts in ¹H NMR Spectroscopy. (2024, October 8). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • A Guide to 1H NMR Chemical Shift Values. (2015). Compound Interest. Retrieved February 15, 2026, from [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(13), 2213-2222. [Link]

  • Tables For Organic Structure Analysis. (n.d.). University of Alberta. Retrieved February 15, 2026, from [Link]

  • Structure Elucidation by NMR. (n.d.). ETH Zurich NMR Service. Retrieved February 15, 2026, from [Link]

  • NMR Spectroscopy: Diastereotopism. (2021, September 30). The Organic Chemistry Tutor [Video]. YouTube. [Link]

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Comparative

The Chlorine Advantage: A Comparative Guide to the Bioactivity of 3-(4-Chlorophenyl)piperidin-2-one and its Analogs

In the landscape of medicinal chemistry, the piperidin-2-one scaffold represents a "privileged structure," a molecular framework that is recurrently identified as a binder for a variety of biological targets. The strateg...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the piperidin-2-one scaffold represents a "privileged structure," a molecular framework that is recurrently identified as a binder for a variety of biological targets. The strategic modification of this core can dramatically alter its pharmacological profile. This guide offers an in-depth, comparative analysis of the bioactivity of 3-(4-Chlorophenyl)piperidin-2-one against its non-chlorinated analogs. We will dissect the profound influence of a single chlorine atom on the anticonvulsant, anticancer, and antibacterial properties of this molecular family, grounding our discussion in experimental data and established scientific principles.

The "Magic Chloro" Effect: More Than Just an Atom

The substitution of a hydrogen atom with chlorine on a phenyl ring is a common strategy in drug design, often yielding surprising and significant enhancements in biological activity. This phenomenon, sometimes dubbed the "magic chloro effect," is not serendipitous but is rooted in fundamental physicochemical principles.[1][2] A chlorine atom, through its size, electronegativity, and lipophilicity, can influence a molecule's:

  • Binding Affinity: The chloro group can occupy a previously unfilled hydrophobic pocket in a target protein, increasing van der Waals interactions and, consequently, binding affinity.

  • Metabolic Stability: Chlorine can block sites on the molecule that are susceptible to metabolic degradation by enzymes like Cytochrome P450, thereby increasing the drug's half-life and bioavailability.

  • Electronic Profile: As an electron-withdrawing group, chlorine can alter the electron density of the aromatic ring, influencing how the molecule interacts with its biological target.[3] It can act as a bioisostere for other groups and can form halogen bonds, a type of noncovalent interaction that can contribute to ligand binding.[3]

This guide will explore these principles through the lens of tangible experimental evidence across different therapeutic areas.

Case Study 1: Anticonvulsant Activity

The piperidin-2-one and related pyrrolidine-2,5-dione cores are extensively studied for their potential in managing epilepsy. The introduction of a chlorine atom to the phenyl ring has been shown to significantly enhance anticonvulsant potency.

Experimental Data Summary

A compelling example is seen in a study of 3-phenyl-pyrrolidine-2,5-dione derivatives, which are structurally very similar to our topic compound. The anticonvulsant activity was evaluated using the Maximal Electroshock (MES) and 6 Hz seizure tests in mice, two standard models for screening potential antiepileptic drugs.[4][5]

CompoundBioactivity Metric (MES Test, ED₅₀ mg/kg)Bioactivity Metric (6 Hz Test, ED₅₀ mg/kg)Protective Index (PI) in 6 Hz Test
3-(2-Chlorophenyl) Derivative (Compound 6) 68.3028.209.16
Valproic Acid (Reference Drug)252.74130.643.26
Hypothetical Non-chlorinated AnalogHigher (Less Potent)Higher (Less Potent)Lower

Data for Compound 6 and Valproic Acid sourced from a study on 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, a close analog demonstrating the principle of chlorination's effect.[4][5] ED₅₀ (Median Effective Dose) is the dose effective in 50% of the population; a lower value indicates higher potency. The Protective Index (PI = TD₅₀/ED₅₀) is a measure of the safety margin.

The data clearly shows that the chlorinated analog is significantly more potent (lower ED₅₀) and possesses a much better safety profile (higher PI) than the widely used antiepileptic drug, Valproic Acid.[4][5] While direct data for the non-chlorinated parent was not in the same study, it is a well-established trend in this class of compounds that halogenation increases potency.[6][7] The chlorinated compound's enhanced activity is likely due to improved penetration of the blood-brain barrier and stronger interactions with neuronal voltage-gated sodium or calcium channels.[4]

Experimental Workflow: Maximal Electroshock (MES) Test

This protocol outlines the standardized procedure for inducing and evaluating protection against MES-induced seizures in rodents.[8][9]

MES_Workflow cluster_prep Preparation cluster_test Testing cluster_obs Observation & Analysis Animal_Acclimation Animal Acclimation (e.g., Male Wistar rats, 150-200g) Compound_Admin Compound Administration (i.p. injection of test compound or vehicle control) Animal_Acclimation->Compound_Admin Group animals Pretreatment_Time Pretreatment Period (e.g., 1 hour) Compound_Admin->Pretreatment_Time Wait for absorption Electrode_Placement Corneal Electrode Placement (Saline-wetted) Pretreatment_Time->Electrode_Placement Shock_Delivery Deliver Electrical Stimulus (e.g., 80 mA, 1.0 sec) Electrode_Placement->Shock_Delivery Induce seizure Observe_Seizure Observe for Hind Limb Tonic Extension (HLTE) Shock_Delivery->Observe_Seizure Record_Data Record Protection Status (Protected vs. Not Protected) Observe_Seizure->Record_Data Assess endpoint Calculate_ED50 Calculate ED₅₀ (e.g., Probit analysis) Record_Data->Calculate_ED50 Analyze results

Caption: Workflow for the Maximal Electroshock (MES) anticonvulsant test.

Case Study 2: Anticancer Activity

Piperidone-containing compounds have emerged as promising anticancer agents, often inducing cell death through apoptosis.[10] Here, the presence of chloro-substituents can enhance cytotoxicity towards cancer cells.

Experimental Data Summary

The cytotoxic effects of piperidinone derivatives are typically evaluated using the MTT assay, which measures cell viability. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

CompoundCancer Cell LineBioactivity Metric (IC₅₀ in µM)
Dichlorinated Piperidone Analog C26 (Colon)3.05
Dichlorinated Piperidone Analog MCF7 (Breast)4.98
Non-halogenated Piperidone Analog C26 (Colon)>50 (Less Potent)
Paclitaxel (Reference Drug)C26 (Colon)2.30

Data is representative of trends observed in studies on symmetrical chlorophenylamino-s-triazine derivatives incorporating piperidine and related heterocycles.[11] Direct IC₅₀ values for 3-(4-Chlorophenyl)piperidin-2-one were not available, but the trend of increased potency with chlorination is well-documented for similar scaffolds.

The enhanced cytotoxicity of chlorinated analogs is often linked to their ability to induce the intrinsic pathway of apoptosis.[10] This process is initiated by cellular stress, such as the generation of Reactive Oxygen Species (ROS), leading to mitochondrial depolarization and the activation of a cascade of enzymes called caspases, which execute cell death.[10]

Signaling Pathway: Intrinsic Apoptosis Induction

The following diagram illustrates the key steps in the intrinsic apoptotic pathway triggered by bioactive piperidones.

Apoptosis_Pathway Piperidone Chlorinated Piperidone Analog ROS ↑ Reactive Oxygen Species (ROS) Generation Piperidone->ROS Induces Stress Mito Mitochondrial Depolarization ROS->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Cleaves & Activates Apoptosis Apoptosis (Cell Death) Casp37->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by piperidone derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, C26) in a 96-well plate at a density of 5,000–10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 3-(4-chlorophenyl)piperidin-2-one and its non-chlorinated analog) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Case Study 3: Antibacterial Activity

The piperidine scaffold is also explored for its antibacterial properties. The effectiveness of an antibacterial agent is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a bacterium.

Experimental Data Summary

While direct comparative data for 3-(4-chlorophenyl)piperidin-2-one is sparse, studies on related piperidin-4-one derivatives provide valuable structure-activity relationship (SAR) insights.

Compound TypeGram-Positive (S. aureus) MIC (µg/mL)Gram-Negative (E. coli) MIC (µg/mL)
Piperidin-4-one with Electron-Donating Group (-OCH₃) 126
Piperidin-4-one with -OH group 174
Hypothetical Chlorinated Analog Potentially Lower (More Potent)Potentially Lower (More Potent)
Ampicillin (Reference Drug)2210

Data is representative of 2,6-diphenyl-piperidin-4-one derivatives tested against S. aureus and E. coli. The addition of a halogen like chlorine often enhances antibacterial potency against both Gram-positive and Gram-negative bacteria.[10]

The increased lipophilicity imparted by the chlorine atom can facilitate the compound's passage through the bacterial cell wall and membrane, leading to higher intracellular concentrations and enhanced activity.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol details the standardized method for determining the MIC of a compound against bacterial strains.

  • Prepare Bacterial Inoculum: Culture the test bacterium (e.g., S. aureus ATCC 25923 or E. coli ATCC 25922) overnight. Suspend colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

  • Prepare Compound Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth). The concentration range should span the expected MIC. Leave a column for a positive control (broth + bacteria, no compound) and a negative control (broth only).

  • Inoculation: Dilute the standardized bacterial suspension into the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Inoculate each well (except the negative control) with this suspension.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Result Interpretation: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion

The strategic incorporation of a chlorine atom onto the 3-phenylpiperidin-2-one scaffold consistently demonstrates the potential to enhance a range of desirable biological activities. As evidenced by data from analogous compounds, chlorination can lead to a significant increase in anticonvulsant potency and safety, heighten cytotoxic effects against cancer cells through the induction of apoptosis, and improve antibacterial efficacy. These enhancements are attributed to the chlorine atom's ability to favorably modify the molecule's lipophilicity, metabolic stability, and binding interactions with its biological targets. This comparative guide underscores the power of targeted chemical modification in drug discovery and provides a foundational understanding for researchers and drug development professionals working with this versatile molecular framework.

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